N-cycloheptyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-cycloheptyl-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-27-18-11-9-15(13-19(18)28-2)17-10-12-21(26)24(23-17)14-20(25)22-16-7-5-3-4-6-8-16/h9-13,16H,3-8,14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUCSXVWJDPTNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CCCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:
Formation of the Pyridazinone Core: This step involves the reaction of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions to form the pyridazinone ring.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through electrophilic aromatic substitution reactions, often using reagents like dimethoxybenzene and suitable catalysts.
Cycloheptyl Group Attachment: The cycloheptyl group is attached via nucleophilic substitution reactions, where cycloheptyl halides react with the intermediate compounds.
Final Coupling: The final step involves coupling the intermediate compounds to form the target compound, often using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide moiety and pyridazinone ring are susceptible to hydrolysis under acidic or basic conditions:
| Reaction | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Acetamide hydrolysis | H₂O/H⁺ (acidic) or NaOH (basic) | Carboxylic acid derivative + cycloheptylamine | pH-dependent; basic conditions favor amide cleavage. |
| Pyridazinone ring hydrolysis | Concentrated HCl, reflux | Opening of the pyridazinone ring to form dicarboxylic acid intermediates | Limited stability under strong acidic conditions. |
Oxidation Reactions
The dimethoxyphenyl group and pyridazinone ring may undergo oxidation:
Substitution Reactions
Electrophilic and nucleophilic substitutions are feasible at reactive sites:
| Reaction | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Aromatic electrophilic substitution | HNO₃/H₂SO₄ (nitration) | Nitro-substituted derivatives at the dimethoxyphenyl ring | Position depends on directing effects of –OCH₃ groups. |
| Nucleophilic acyl substitution | ROH, H⁺ (Fischer esterification) | Ester derivatives replacing the acetamide group | Requires catalytic acid and heating. |
Reduction Reactions
Selective reduction of functional groups can yield modified derivatives:
| Reaction | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Pyridazinone ring reduction | H₂, Pd/C (catalytic hydrogenation) | Partially saturated pyridazine derivatives (e.g., tetrahydropyridazines) | Selectivity depends on catalyst and pressure. |
| Ketone reduction | NaBH₄, MeOH | Alcohol derivatives from carbonyl groups | Limited applicability to non-conjugated ketones. |
Cyclization and Cross-Coupling
The compound’s structure supports participation in advanced synthetic strategies:
Stability and Degradation
Key stability considerations under varying conditions:
| Condition | Observations | Implications |
|---|---|---|
| Thermal stress (>150°C) | Decomposition via cleavage of acetamide and pyridazinone linkages | Requires low-temperature storage. |
| UV exposure | Radical formation leading to dimerization or oxidation | Light-sensitive; amber vials recommended. |
Scientific Research Applications
N-cycloheptyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities among related pyridazinone-acetamide derivatives:
Key Observations :
- N-Substituent Effects : Bulky groups like cycloheptyl or dihydroindenyl may enhance target selectivity by reducing off-target interactions, while smaller groups (e.g., thiazolyl) improve solubility .
- Aryl Substituent Effects : 3,4-Dimethoxyphenyl is a common motif linked to PDE4 inhibition and anti-inflammatory activity . Chlorinated aryl groups (e.g., 3,5-dichlorophenyl) may enhance cytotoxicity, as seen in anticancer studies .
- Molecular Weight : Higher molecular weights (>400 g/mol) correlate with reduced bioavailability but improved binding affinity in some cases .
Pharmacological and Biochemical Comparisons
Anti-Inflammatory Activity
- 3,4-Dimethoxyphenyl Derivatives: Compounds with this group (e.g., ) show strong PDE4 inhibition, a key target in inflammatory diseases like COPD. The dihydroindenyl analog () demonstrated nanomolar IC₅₀ values in PDE4 assays, attributed to optimal steric fit in the enzyme’s catalytic pocket .
- Chlorinated Derivatives: The 2-chlorobenzyl variant () modulates chemokine receptors (e.g., CCR5), suggesting broader immunomodulatory applications beyond PDE4 inhibition .
Antimicrobial and Anticancer Activity
- Thiazolyl Substitution : The thiazole-containing analog () exhibits broad-spectrum antimicrobial activity (MIC = 2–8 µg/mL against S. aureus and E. coli), likely due to enhanced membrane penetration from the heterocyclic moiety .
- Dichlorophenyl Substitution : The 3,5-dichlorophenyl variant () showed potent cytotoxicity (IC₅₀ = 1.2 µM) in leukemia cell lines, possibly through DNA intercalation or topoisomerase inhibition .
Physicochemical Properties
| Property | Cycloheptyl Derivative (Hypothetical) | Dihydroindenyl Derivative | 3,5-Dichlorophenyl Derivative |
|---|---|---|---|
| LogP (Predicted) | ~3.8 | ~3.5 | ~4.1 |
| Solubility (aq., µg/mL) | ~10–20 | ~15–30 | <10 |
| Metabolic Stability | Moderate (CYP3A4 substrate) | High | Low (rapid glucuronidation) |
Notes:
- The cycloheptyl group’s lipophilicity may reduce aqueous solubility but improve blood-brain barrier penetration for CNS targets.
- Chlorinated derivatives exhibit lower solubility but higher membrane permeability, critical for intracellular targets .
Biological Activity
N-cycloheptyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₉H₂₃N₃O₄
- Molecular Weight : 341.41 g/mol
- Chemical Structure : The compound features a cycloheptyl group, a pyridazinone moiety, and a dimethoxyphenyl substituent, which contribute to its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key areas of investigation include:
- Antitumor Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
The mechanism by which this compound exerts its effects is multifaceted:
- Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase, leading to reduced cell proliferation.
- Apoptosis Induction : It activates caspases and promotes mitochondrial membrane permeabilization, facilitating apoptotic cell death.
- Inhibition of Signaling Pathways : The compound may inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
Data Table: Summary of Biological Activities
| Biological Activity | Effectiveness | Mechanism of Action |
|---|---|---|
| Antitumor | Significant inhibition | Induces apoptosis; disrupts cell cycle |
| Antimicrobial | Effective against bacteria | Disrupts bacterial membranes |
| Anti-inflammatory | Reduces inflammation | Inhibits pro-inflammatory cytokines |
Case Studies
- Case Study on Antitumor Activity :
- Case Study on Antimicrobial Properties :
Q & A
Q. What are the optimal synthetic routes for preparing N-cycloheptyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Amide bond formation : Coupling cycloheptylamine with activated pyridazinyl-acetic acid derivatives using carbodiimide-based reagents (e.g., EDC·HCl) in dichloromethane at low temperatures (273 K) .
- Pyridazine ring construction : Cyclocondensation of hydrazine derivatives with diketones or keto-esters under reflux conditions. Purification via column chromatography or recrystallization is critical for achieving >95% purity.
- Key parameters : Reaction stoichiometry (1:1 molar ratio of acid to amine), solvent choice (polar aprotic solvents enhance yield), and catalyst use (triethylamine for pH control) .
Q. How should researchers characterize this compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- 1H NMR : Identify protons on the cycloheptyl group (δ ~1.4–2.2 ppm, multiplet) and aromatic methoxy groups (δ ~3.8–4.0 ppm, singlet). The pyridazinone NH proton appears as a broad singlet near δ 12.5 ppm .
- Elemental analysis : Confirm C, H, N, and S content (e.g., C: ±0.3% deviation from theoretical values) .
- Mass spectrometry (MS) : Look for [M+H]+ peaks at m/z corresponding to the molecular formula (e.g., m/z 344.21 for a related acetamide) .
Advanced Research Questions
Q. What conformational dynamics influence the compound’s bioactivity, and how can they be analyzed?
- Methodological Answer :
- X-ray crystallography : Resolve dihedral angles between the pyridazinone core and 3,4-dimethoxyphenyl group. In related structures, dihedral angles range from 54.8° to 77.5°, affecting intermolecular interactions .
- Hydrogen bonding : Identify N–H···O interactions (e.g., amide NH to pyridazinone carbonyl) using crystallographic data. Such interactions stabilize dimeric forms (R²²(10) motifs), potentially influencing solubility .
- Computational modeling : Perform DFT calculations to assess energy barriers for rotational isomerism of the cycloheptyl moiety.
Q. How can researchers resolve contradictions in spectral data during characterization?
- Methodological Answer :
- Case study : If NMR shows unexpected splitting (e.g., for methoxy groups), consider:
- Dynamic effects : Restricted rotation of the 3,4-dimethoxyphenyl group at room temperature. Variable-temperature NMR (VT-NMR) can confirm this by observing coalescence at elevated temperatures.
- Impurity interference : Use 2D NMR (COSY, HSQC) to differentiate overlapping signals. For example, HSQC can resolve coupling between methoxy protons and adjacent carbons .
- Calibration checks : Validate MS and elemental analysis against certified reference standards to rule out instrument drift.
Q. What strategies optimize in vitro bioactivity assays for this compound?
- Methodological Answer :
- Receptor docking studies : Use the compound’s crystal structure to predict binding to targets like kinases or GPCRs. For pyridazinone analogs, the planar core often interacts with hydrophobic pockets via π-π stacking .
- Assay design :
- Solubility enhancement : Pre-dissolve in DMSO (<1% v/v) with sonication.
- Positive controls : Compare with structurally similar inhibitors (e.g., pyridazinone-based kinase inhibitors).
- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values, accounting for solvent effects .
Q. How do structural modifications (e.g., substituent changes) impact metabolic stability?
- Methodological Answer :
- In vitro metabolism : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS. Key modifications:
- Methoxy groups : Introduce steric hindrance to slow cytochrome P450 oxidation.
- Cycloheptyl vs. smaller alkyl groups : Larger substituents reduce clearance by shielding labile sites (e.g., amide bonds) .
- Computational ADMET : Predict logP and CYP3A4 affinity using QSAR models. Lower logP (<3) improves aqueous solubility but may increase renal excretion.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
